molecular formula C26H15N3 B13735561 3,6-Di(4-pyridylethynyl)carbazole

3,6-Di(4-pyridylethynyl)carbazole

Cat. No.: B13735561
M. Wt: 369.4 g/mol
InChI Key: VWVOTILQHOMJDZ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,6-Di(4-pyridylethynyl)carbazole typically involves the Sonogashira coupling reaction, which is a widely used method for forming carbon-carbon bonds between an aryl or vinyl halide and a terminal alkyne. The reaction conditions often include a palladium catalyst, such as Pd(PPh3)4, and a copper co-catalyst, such as CuI, in the presence of a base like triethylamine or diisopropylamine .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would likely involve scaling up the Sonogashira coupling reaction under optimized conditions to ensure high yield and purity. This would include careful control of reaction parameters such as temperature, solvent choice, and reaction time.

Chemical Reactions Analysis

Types of Reactions

3,6-Di(4-pyridylethynyl)carbazole can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

    Substitution: Electrophilic substitution reactions can occur at the nitrogen atom or the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (e.g., Br2, Cl2) or nitrating agents (e.g., HNO3) can be employed under acidic or basic conditions.

Major Products

The major products formed from these reactions include various substituted carbazole derivatives, which can have different functional groups attached to the aromatic rings or the nitrogen atom, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

3,6-Di(4-pyridylethynyl)carbazole has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 3,6-Di(4-pyridylethynyl)carbazole involves its ability to participate in π-π stacking interactions and electron transfer processes. These interactions are crucial for its function in electronic devices, where it acts as a hole-transport material. The molecular targets and pathways involved include the interaction with other π-conjugated systems and the facilitation of charge transport through the material .

Comparison with Similar Compounds

Similar Compounds

  • 3,6-Di(4-bromophenyl)carbazole
  • 3,6-Di(4-methoxyphenyl)carbazole
  • 3,6-Di(4-nitrophenyl)carbazole

Uniqueness

3,6-Di(4-pyridylethynyl)carbazole is unique due to its combination of pyridyl and ethynyl groups, which enhance its electronic properties and make it particularly suitable for applications in organic electronics. The presence of the pyridyl groups also allows for potential coordination with metal ions, which can be useful in the development of metal-organic frameworks and other advanced materials .

Properties

Molecular Formula

C26H15N3

Molecular Weight

369.4 g/mol

IUPAC Name

3,6-bis(2-pyridin-4-ylethynyl)-9H-carbazole

InChI

InChI=1S/C26H15N3/c1(19-9-13-27-14-10-19)3-21-5-7-25-23(17-21)24-18-22(6-8-26(24)29-25)4-2-20-11-15-28-16-12-20/h5-18,29H

InChI Key

VWVOTILQHOMJDZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1C#CC3=CC=NC=C3)C4=C(N2)C=CC(=C4)C#CC5=CC=NC=C5

Origin of Product

United States

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